methyl 2-({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
Overview
Description
Methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a combination of pyrazole, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the thiophene and phenyl groups through a series of condensation and substitution reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 2-({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate
- Methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-furanecarboxylate
- Methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-pyrrolecarboxylate
Uniqueness
The uniqueness of methyl 2-({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate lies in its combination of pyrazole, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylcarbamothioylamino]-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-5-25-12-17(14(3)24-25)13(2)22-21(28)23-19-16(20(26)27-4)11-18(29-19)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3,(H2,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVGMVLBTMJLDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=S)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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